![molecular formula C15H20N2O2S2 B2798936 N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-phenylmethanesulfonamide CAS No. 1208453-04-6](/img/structure/B2798936.png)
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-phenylmethanesulfonamide
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Description
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-phenylmethanesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancer. The compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and growth of cancer cells.
Scientific Research Applications
Organic Synthesis and Chemical Properties
- Synthetic Applications : Compounds structurally related to N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-phenylmethanesulfonamide have been employed in synthetic organic chemistry for generating a structurally diverse library of compounds through alkylation and ring closure reactions. Such compounds react with S-alkylated dithiocarbamic acid salts and aryl mercaptans to produce dithiocarbamates and thioethers, respectively, showcasing their utility in the synthesis of heterocyclic and polyfunctional molecules (Roman, 2013).
- Catalysis : The catalytic properties of related sulfonamide derivatives have been explored in contexts like the copper(I) iodide-catalyzed synthesis of 1-benzothiophen-2-amines, indicating their potential in facilitating complex organic reactions and contributing to the synthesis of pharmacologically relevant structures (Petrov, 2015).
Material Science and Polymer Chemistry
- Polymer Chemistry : The homopolymerization of substituted sulfoxonium ylides, including compounds with functionalities similar to the target molecule, has been reported, demonstrating the potential of these compounds in producing polymers with unique properties, such as high molecular weight and controlled polymerization mechanisms (Lu et al., 2021).
- Membrane Technology : Derivatives have been used in the synthesis and characterization of sulfonated poly(aryl ether sulfone) containing pendent quaternary ammonium groups for proton exchange membranes. These materials exhibit low water uptake and high proton conductivity, essential for applications in fuel cells and related technologies (Zhang et al., 2010).
Biochemistry and Pharmacology
- Drug Metabolism : The compound has been applied in biocatalysis to investigate drug metabolism, demonstrating its role in the preparation of mammalian metabolites for pharmacological studies. This application is crucial for understanding the metabolic pathways and potential biological activities of therapeutic agents (Zmijewski et al., 2006).
properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S2/c1-17(2)14(15-9-6-10-20-15)11-16-21(18,19)12-13-7-4-3-5-8-13/h3-10,14,16H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYBFXRAKVVQBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)CC1=CC=CC=C1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-phenylmethanesulfonamide |
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